Cyclopentenol

Description

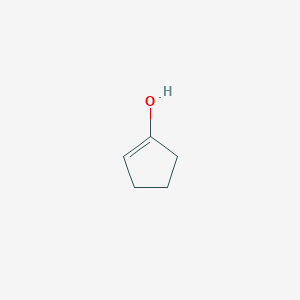

Structure

3D Structure

Properties

IUPAC Name |

cyclopenten-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h3,6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZXFAYYQNFDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenol, a cyclic alcohol derived from cyclopentene, is a key intermediate in organic synthesis and holds significance in the development of novel therapeutics and fine chemicals. Its structural isomers, primarily cyclopent-2-en-1-ol and cyclopent-3-en-1-ol, offer distinct reactivity profiles and physical characteristics that are crucial for their application in complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound isomers, detailed experimental protocols for their synthesis and characterization, and visualizations of key chemical transformations. The third potential isomer, cyclopent-1-en-1-ol, is an enol tautomer of cyclopentanone (B42830) and is generally unstable, readily tautomerizing to the ketone form; therefore, this guide will focus on the more stable cyclopent-2-en-1-ol and cyclopent-3-en-1-ol.

Physical Properties of this compound Isomers

The physical properties of this compound isomers are influenced by the position of the double bond relative to the hydroxyl group. These properties are critical for designing reaction conditions, purification procedures, and for understanding the molecule's pharmacokinetic and pharmacodynamic behavior in drug development.

Quantitative Data Summary

The following table summarizes the key physical properties of cyclopent-2-en-1-ol and cyclopent-3-en-1-ol.

| Property | Cyclopent-2-en-1-ol | Cyclopent-3-en-1-ol |

| Molecular Formula | C₅H₈O[1][2] | C₅H₈O[3][4] |

| Molecular Weight | 84.12 g/mol [1][5] | 84.12 g/mol [6] |

| Appearance | Colorless to pale yellow liquid[7] | Colorless to light yellow clear liquid[3][8] |

| Boiling Point | 144.8 °C at 760 mmHg[1] | 68 °C at 35 mmHg[8] |

| Melting Point | -57.55 °C[9][10] | Not available |

| Density | 1.092 g/cm³[1] | 1.065 g/cm³[11] |

| Flash Point | 55.1 °C[1][9] | 41.9 °C[8][12] |

| Refractive Index | ~1.432[9][10] | ~1.526[3][4] |

| pKa | Not available | 14.90 ± 0.20 (Predicted)[3][11] |

| Solubility | Soluble in organic solvents. | Soluble in water to some extent.[3] |

| CAS Number | 3212-60-0[1][5] | 14320-38-8[3][4] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by the interplay between its hydroxyl group and the carbon-carbon double bond. These functionalities allow for a variety of chemical transformations, making this compound a versatile building block in organic synthesis.

Oxidation

The secondary alcohol group in this compound can be oxidized to a ketone. For instance, the oxidation of cyclopent-2-en-1-ol yields cyclopent-2-en-1-one, a valuable synthon in the synthesis of various natural products and pharmaceuticals, including prostaglandins (B1171923) and jasmone.[13] Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), and Swern oxidation conditions.

Dehydration

Acid-catalyzed dehydration of this compound leads to the formation of cyclopentadiene (B3395910). This elimination reaction typically proceeds through a carbocation intermediate. The specific isomer of cyclopentadiene formed can depend on the reaction conditions and the starting this compound isomer. For example, the dehydration of 1,3-cyclopentanediol (B3029237) can proceed through a this compound intermediate to yield cyclopentadiene.[14]

Esterification

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an acid catalyst or a base to form the corresponding esters. These esters can be important intermediates or target molecules in fragrance and pharmaceutical applications.

Addition Reactions to the Double Bond

The alkene functionality in this compound can undergo various addition reactions, such as hydrogenation to form cyclopentanol, halogenation to yield dihalocyclopentanols, and epoxidation to produce epoxycyclopentanols. The regioselectivity and stereoselectivity of these reactions are influenced by the position of the hydroxyl group.

Experimental Protocols

Synthesis of a Substituted this compound via Grignard Reaction

This protocol describes the synthesis of 1-methylcyclopent-2-en-1-ol (B8748489) from cyclopent-2-en-1-one as an example of a common synthetic route to tertiary cyclopentenols.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclopent-2-en-1-one

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of iodomethane in anhydrous diethyl ether in a dropping funnel.

-

Add a small portion of the iodomethane solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.

-

Once the reaction starts, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).[15][16]

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve cyclopent-2-en-1-one in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-methylcyclopent-2-en-1-ol.

-

Characterization Protocols

1. Boiling Point Determination (Micro-method):

-

Place a small amount of the liquid this compound into a small test tube.

-

Invert a sealed-end capillary tube into the liquid.

-

Attach the test tube to a thermometer and heat it in a suitable bath (e.g., silicone oil).

-

Observe for a continuous stream of bubbles from the capillary tube.

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

2. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat film of the liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Characteristic absorptions for this compound include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for sp² and sp³ hybridized carbons (above and below 3000 cm⁻¹, respectively), a C=C stretch around 1650 cm⁻¹, and a C-O stretch in the 1000-1200 cm⁻¹ region.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, expect to see signals for the vinyl protons in the range of 5.5-6.0 ppm, a signal for the proton on the carbon bearing the hydroxyl group, and signals for the allylic and aliphatic protons. The hydroxyl proton signal is typically a broad singlet and its chemical shift is concentration-dependent.

-

In the ¹³C NMR spectrum, the carbons of the double bond will appear in the downfield region (typically 120-140 ppm), while the carbon attached to the hydroxyl group will be in the range of 60-80 ppm.

4. Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound.

-

Electron ionization (EI) is a common method.

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 84).

-

Expect to see fragmentation patterns characteristic of cyclic alcohols, including the loss of a water molecule (M-18), and other fragmentation pathways involving the cyclopentyl ring.[17]

Visualizations of Key Concepts and Processes

Synthesis of 1-Methylcyclopent-2-en-1-ol

Caption: Workflow for the synthesis of 1-methylcyclopent-2-en-1-ol via Grignard reaction.

Acid-Catalyzed Dehydration of Cyclopent-2-en-1-ol

Caption: Reaction pathway for the acid-catalyzed dehydration of cyclopent-2-en-1-ol.

Oxidation of Cyclopent-2-en-1-ol

Caption: Oxidation of cyclopent-2-en-1-ol to cyclopent-2-en-1-one.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-cyclopenten-1-ol | CAS#:6426-28-4 | Chemsrc [chemsrc.com]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Cyclopentene-1-ol | C5H8O | CID 220164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Cyclopenten-1-ol | C5H8O | CID 281478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 3212-60-0: 2-Cyclopenten-1-ol | CymitQuimica [cymitquimica.com]

- 8. Cyclopent-3-en-1-ol | 14320-38-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Page loading... [wap.guidechem.com]

- 10. cyclopent-2-en-1-ol | 3212-60-0 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. 3-环戊烯-1-醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Cyclopentanol [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Cyclopentenol from Cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentenol, a valuable five-membered carbocyclic alcohol, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Its strategic importance necessitates efficient and reliable synthetic methodologies. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from the readily available starting material, cyclopentene (B43876). The core methodologies discussed include allylic oxidation, epoxidation followed by rearrangement, and allylic bromination with subsequent hydrolysis. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid researchers in the practical application of these synthetic strategies.

Introduction

The this compound framework is a key structural motif embedded in numerous biologically active compounds. The ability to efficiently synthesize this scaffold from simple precursors is of paramount importance in medicinal chemistry and drug development. Cyclopentene, an inexpensive and commercially available cycloalkene, represents an ideal starting point for the synthesis of various functionalized cyclopentane (B165970) derivatives, including this compound. This guide will explore the most prevalent and effective methods for this transformation, providing the necessary technical details for laboratory implementation.

Synthetic Methodologies

The conversion of cyclopentene to this compound can be achieved through several distinct synthetic pathways. The choice of method often depends on the desired isomer (2-cyclopentenol or 3-cyclopentenol), required scale, and available reagents and equipment.

Allylic Oxidation

Allylic oxidation introduces a hydroxyl group at the carbon atom adjacent to the double bond of cyclopentene, directly yielding 2-cyclopentenol. Selenium dioxide is a classic reagent for this transformation.

The reaction proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement. While effective, selenium dioxide is toxic and requires careful handling. The use of a co-oxidant like tert-butyl hydroperoxide (TBHP) can allow for the use of catalytic amounts of selenium dioxide.

Experimental Protocol: Allylic Oxidation of Cyclopentene using Selenium Dioxide and TBHP

-

Materials: Cyclopentene, Selenium Dioxide (SeO₂), 70% tert-Butyl hydroperoxide (TBHP) in water, Dichloromethane (B109758) (CH₂Cl₂), Sodium hydroxide (B78521) (NaOH), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a stirred solution of selenium dioxide (0.05 eq.) in dichloromethane at 0 °C is added 70% TBHP (1.2 eq.).

-

The mixture is stirred for 30 minutes, during which time a white precipitate may form.

-

A solution of cyclopentene (1.0 eq.) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC for the consumption of the starting material.

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 10% aqueous NaOH solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford 2-cyclopentenol.

-

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Allylic Oxidation | |||||

| Selenium Dioxide/TBHP | Cyclopentene, SeO₂, t-BuOOH | Dichloromethane | 0 to RT | 12-24 | 40-60 |

| Rhodium-catalyzed | Cyclopentene, t-BuOOH, Rh(Pφ₃)₃Cl | - | 45 | Slow | 7 |

| Epoxidation/Rearrangement | |||||

| Epoxidation | Cyclopentene, MnSO₄, NaHCO₃, H₂O₂ | DMF | 3-5 | 1.25 | High |

| Rearrangement | Cyclopentene oxide, Lithium diisopropylamide (LDA) | THF | -78 to RT | 2-4 | 70-85 |

| Allylic Bromination/Hydrolysis | |||||

| Bromination | Cyclopentene, N-Bromosuccinimide (NBS) | CCl₄ | Reflux | 2-4 | 60-70 |

| Hydrolysis | 3-Bromocyclopentene (B1599834), NaHCO₃ (aq) | Acetone (B3395972)/Water | Reflux | 4-6 | 80-90 |

dot

Epoxidation Followed by Rearrangement

This two-step sequence first involves the formation of cyclopentene oxide, which is then rearranged to 2-cyclopentenol. This method can offer good yields and stereochemical control.

Cyclopentene can be epoxidized using various reagents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). An environmentally benign method utilizes hydrogen peroxide with a manganese catalyst.

Experimental Protocol: Epoxidation of Cyclopentene [3]

-

Materials: Cyclopentene, Manganese(II) sulfate monohydrate (MnSO₄·H₂O), Sodium bicarbonate (NaHCO₃), 30% Hydrogen peroxide (H₂O₂), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve cyclopentene (1.0 eq.) and manganese(II) sulfate monohydrate (0.015 eq.) in DMF at 3-5 °C with stirring.

-

In a separate beaker, prepare a solution of 30% hydrogen peroxide (2.6 eq.) and sodium bicarbonate (to maintain pH 7.8) in water.

-

Add the hydrogen peroxide/bicarbonate solution to the cyclopentene solution in a single portion.

-

Stir the reaction mixture vigorously for 1.25 hours at 3-5 °C.

-

The reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated to yield cyclopentene oxide, which can be used in the next step without further purification.

-

The rearrangement of the epoxide to the allylic alcohol is typically base-catalyzed. Strong, non-nucleophilic bases like lithium amides are effective for this transformation.[2][4]

Experimental Protocol: Base-Catalyzed Rearrangement of Cyclopentene Oxide

-

Materials: Cyclopentene oxide, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

-

Procedure:

-

Prepare a solution of LDA (1.5 eq.) in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, add a solution of cyclopentene oxide (1.0 eq.) in dry THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-cyclopentenol.

-

dot

Allylic Bromination and Hydrolysis

This two-step route involves the initial radical-mediated bromination of cyclopentene at the allylic position, followed by nucleophilic substitution with water or a hydroxide source to yield 2-cyclopentenol.

N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[5][6]

Experimental Protocol: Allylic Bromination of Cyclopentene

-

Materials: Cyclopentene, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator).

-

Procedure:

-

To a solution of cyclopentene (1.0 eq.) in carbon tetrachloride, add NBS (1.0 eq.) and a catalytic amount of AIBN.

-

Reflux the mixture with vigorous stirring for 2-4 hours. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask.

-

Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and dry the organic layer over anhydrous calcium chloride.

-

The solvent can be removed by distillation to yield crude 3-bromocyclopentene, which can be used in the subsequent step.

-

The resulting allylic bromide is then hydrolyzed to the corresponding alcohol.

Experimental Protocol: Hydrolysis of 3-Bromocyclopentene

-

Materials: 3-Bromocyclopentene, Sodium bicarbonate (NaHCO₃), Acetone, Water.

-

Procedure:

-

To a solution of 3-bromocyclopentene (1.0 eq.) in a mixture of acetone and water, add sodium bicarbonate (1.5 eq.).

-

Reflux the mixture for 4-6 hours.

-

After cooling, most of the acetone is removed under reduced pressure.

-

The remaining aqueous solution is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude 2-cyclopentenol is purified by distillation.

-

dot

Spectroscopic Data for 2-Cyclopentenol

-

¹H NMR (CDCl₃, 300 MHz) δ: 5.95-5.85 (m, 1H), 5.80-5.70 (m, 1H), 4.80-4.70 (m, 1H), 2.40-2.20 (m, 2H), 2.00-1.80 (m, 1H), 1.70-1.50 (m, 1H).

-

¹³C NMR (CDCl₃, 75 MHz) δ: 134.5, 131.0, 75.0, 32.5, 30.0.

-

IR (neat) ν (cm⁻¹): 3350 (br), 3050, 2920, 2850, 1650, 1050.

Conclusion

The synthesis of this compound from cyclopentene can be accomplished through several effective methodologies. The choice of the synthetic route will be dictated by factors such as the desired isomer, scale of the reaction, and the availability of specific reagents and catalysts. Allylic oxidation with selenium dioxide offers a direct route but involves toxic reagents. The epoxidation-rearrangement sequence is a high-yielding alternative that can be performed using greener epoxidation conditions. Finally, the allylic bromination-hydrolysis pathway provides a reliable, albeit two-step, method for accessing 2-cyclopentenol. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic goals in the pursuit of novel therapeutics and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Base-promoted epoxide isomerization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Isomers of Cyclopentenol and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isomers of cyclopentenol, focusing on their relative stability, synthesis, and characterization. This compound, a five-membered cyclic alcohol, exists as several positional and stereoisomers that are of interest in organic synthesis and as potential building blocks in drug development. Understanding the thermodynamic stability and synthetic accessibility of these isomers is crucial for their effective utilization.

Isomers of this compound

This compound (C₅H₈O) has three positional isomers based on the location of the hydroxyl group and the double bond within the cyclopentene (B43876) ring: 1-cyclopentenol, 2-cyclopentenol, and 3-cyclopentenol. Furthermore, 2-cyclopentenol and 3-cyclopentenol are chiral, each existing as a pair of enantiomers (R and S).

Figure 1: Positional isomers of this compound.

Relative Stability of this compound Isomers

A computational study on the strain energies of various cyclic enols suggests an order of stability for the this compound isomers. Strain energy is a key contributor to the overall enthalpy of formation. According to these calculations, the enol content, and therefore stability, increases with decreasing ring strain. Among the cyclic enols, this compound has a relatively low strain energy.

Based on general principles of organic chemistry and available computational data, the expected order of stability for the neutral this compound isomers is:

1-Cyclopentenol > 2-Cyclopentenol > 3-Cyclopentenol

1-Cyclopentenol is an enol and is expected to be the least stable as a pure compound, readily tautomerizing to its more stable keto form, cyclopentanone (B42830). However, in the context of the enol isomers themselves, conjugation of the double bond with the oxygen atom in 1-cyclopentenol provides some electronic stabilization. 2-Cyclopentenol, an allylic alcohol, is generally more stable than the non-conjugated 3-cyclopentenol.

Table 1: Calculated Thermodynamic Data for this compound Isomers

| Isomer | Structure | Computational Method | Calculated Strain Energy (kcal/mol) |

| This compound (general) | PM3 and DFT | -4.768 |

Note: The reported strain energy is for the this compound ring system in general and provides a basis for understanding its relative stability compared to other cycloalkenols. Specific calculated values for the individual positional isomers from a single high-level computational study are not consistently available in the literature.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound isomers.

Synthesis of 1-Cyclopentenol (as its enolate or in situ)

1-Cyclopentenol is the enol tautomer of cyclopentanone and exists in equilibrium, heavily favoring the keto form. Its direct isolation is challenging. However, it can be generated in situ or as its enolate salt.

Protocol: Generation of 1-Cyclopenten-1-olate

-

Materials: Cyclopentanone, Lithium diisopropylamide (LDA) solution in THF, anhydrous Tetrahydrofuran (THF), quenching agent (e.g., chlorotrimethylsilane).

-

Procedure:

-

To a stirred solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

The resulting solution contains the lithium salt of 1-cyclopentenol, which can be used for subsequent reactions. For characterization, the enolate can be trapped with an electrophile like chlorotrimethylsilane (B32843) to form the corresponding silyl (B83357) enol ether, which is more stable and can be purified and characterized by NMR and other spectroscopic methods.

-

Synthesis of 2-Cyclopenten-1-ol

2-Cyclopenten-1-ol can be synthesized via the reduction of 2-cyclopenten-1-one (B42074).

Protocol: Reduction of 2-Cyclopenten-1-one

-

Materials: 2-Cyclopenten-1-one, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride solution.

-

Procedure:

-

Dissolve 2-cyclopenten-1-one (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-cyclopenten-1-ol.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Synthesis of 3-Cyclopenten-1-ol[1]

3-Cyclopenten-1-ol can be synthesized via the ring-closing metathesis of 1,6-heptadien-4-ol.[1]

Protocol: Ring-Closing Metathesis of 1,6-Heptadien-4-ol [1]

-

Materials: 1,6-Heptadien-4-ol, Grubbs' 2nd generation catalyst, Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297), Hexane (B92381).[1]

-

Procedure:

-

To a solution of 1,6-heptadien-4-ol (e.g., 270 mg, 2.406 mmol) in dry dichloromethane (5 mL), add Grubbs' 2nd generation catalyst (e.g., 15.0 mg, 0.0176 mmol).[1]

-

Reflux the reaction mixture overnight under an inert atmosphere.[1]

-

Cool the mixture to room temperature and concentrate in vacuo.[1]

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:8) as the eluent to afford 3-cyclopenten-1-ol.[1]

-

Characterization Data

Spectroscopic data is used to confirm the identity and purity of the synthesized isomers.

Table 2: NMR Spectroscopic Data for this compound Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1-Cyclopentenol | Not isolated, exists as cyclopentanone. | Not isolated, exists as cyclopentanone. |

| 2-Cyclopenten-1-ol | 5.9-6.0 (m, 1H), 5.7-5.8 (m, 1H), 4.7-4.8 (m, 1H), 2.3-2.5 (m, 2H), 1.8-2.0 (m, 2H) | ~135, ~132, ~75, ~33, ~30 |

| 3-Cyclopenten-1-ol [1] | 5.63 (m, 2H), 3.65 (quint, 1H), 2.55 (m, 2H), 2.36 (m, 2H)[1] | 134.5, 72.4, 43.5[1] |

Experimental Workflow for Stability Determination

The relative thermodynamic stability of the this compound isomers can be determined experimentally by measuring their heats of combustion using bomb calorimetry. A more stable isomer will release less heat upon combustion.

Caption: Experimental workflow for determining the relative stability of this compound isomers.

Metabolic Pathway of Cyclopentanol (B49286)

While specific signaling pathways for this compound isomers are not well-documented, the metabolic pathway of the related saturated compound, cyclopentanol, has been elucidated in microorganisms such as Pseudomonas. This pathway provides insight into the biological transformation of five-membered cyclic alcohols.

Caption: Metabolic pathway of cyclopentanol in Pseudomonas.

This guide provides a foundational understanding of the isomers of this compound, their relative stabilities, and methods for their synthesis and characterization. Further computational and experimental studies are warranted to provide more precise quantitative data on the thermodynamic properties of these valuable synthetic intermediates.

References

Literature review of cyclopentenol and its derivatives

An In-depth Technical Guide to Cyclopentenol and Its Derivatives for Drug Discovery

Introduction

The cyclopentane (B165970) ring is a fundamental scaffold in a multitude of biologically active compounds, serving as either the core structure or a critical appendage that influences the pharmacokinetic profile of a drug.[1] Within this class, cyclopentenols and their oxidized counterparts, cyclopentenones, are crucial intermediates and pharmacophores in medicinal chemistry.[2] These five-membered ring structures are present in numerous natural products, most notably prostaglandins (B1171923), which are lipid compounds involved in a wide array of physiological processes.[1][3]

The reactivity of the cyclopentenone core, particularly the α,β-unsaturated carbonyl group, allows it to interact with various cellular targets, making it a privileged structure in drug design.[4] Derivatives of this compound and cyclopentenone have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5][6] Their utility as synthons for carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, leads to increased metabolic stability and potent therapeutic effects.[6] This guide provides a comprehensive literature review on the synthesis, chemical properties, and biological significance of this compound and its derivatives, with a focus on their application in drug development.

Synthesis of the this compound and Cyclopentenone Core

The construction of the chiral cyclopentenone and this compound framework is a central challenge in organic synthesis. A variety of powerful methods have been developed to access these valuable intermediates.

Key Synthetic Strategies

Several major strategies are employed for the synthesis of the cyclopentenone ring:[7]

-

Pauson-Khand Reaction: A cobalt-catalyzed reaction that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide. This is a versatile method for creating the core structure.[2][7]

-

Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones. This method is particularly useful for creating substituted derivatives in a diastereoselective manner.[2][7]

-

Rearrangement of Furan Derivatives: Inexpensive starting materials like furaldehyde can be converted into functionalized cyclopentenones through a series of reactions including Grignard addition and rearrangement.[3]

-

Enzymatic and Chemical Resolution: To obtain enantiomerically pure compounds, which is often critical for biological activity, racemic mixtures of hydroxylated cyclopentenones can be resolved.[3] Lipases are commonly used in enzymatic resolutions to selectively acylate one enantiomer, allowing for separation.[3][6]

The following diagram illustrates a general workflow for the synthesis and resolution of a chiral cyclopentenone derivative.

Caption: Workflow for Asymmetric Synthesis of Cyclopentenones.

Quantitative Comparison of Synthetic Methods

The efficiency of synthesizing chiral this compound derivatives often depends on the chosen method and catalyst. Enzymatic kinetic resolution is a widely used technique.

| Method | Substrate | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Enzymatic Kinetic Resolution | Racemic 4-hydroxycyclopentenone | Lipase PS | Vinyl Acetate (B1210297) | ~50 (for each enantiomer) | >98 |

| Enzymatic Kinetic Resolution | Racemic 2-methyl-4-hydroxy-cyclopentenone | CAL-B | MTBE | Good | High |

Table adapted from data found in BenchChem's review on cyclopentenyl-based synthons.[6]

Example Experimental Protocol: Enzymatic Resolution

The following is a representative protocol for the lipase-catalyzed resolution of a racemic hydroxy-cyclopentenone derivative.

Objective: To resolve racemic 2-methyl-4-hydroxy-cyclopentenone using lipase CAL-B.

Materials:

-

Racemic 2-methyl-4-hydroxy-cyclopentenone

-

Lipase CAL-B (Candida antarctica lipase B)

-

Vinyl Acetate (acyl donor)

-

Methyl tert-butyl ether (MTBE, solvent)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

The racemic 2-methyl-4-hydroxy-cyclopentenone is dissolved in MTBE.

-

Lipase CAL-B and vinyl acetate are added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction proceeds until approximately 50% conversion is achieved, indicating that one enantiomer has been predominantly acylated.

-

The enzyme is filtered off, and the solvent is removed under reduced pressure.

-

The resulting mixture, containing one enantiomer as an acetate ester and the other as the unreacted alcohol, is separated by silica gel column chromatography to yield the two enantiomerically enriched products.

This protocol is a generalized representation based on methods described for lipase-catalyzed resolutions.[3][6]

Key Derivatives and Biological Activity

The this compound/enone scaffold is central to several classes of highly active biological molecules.

Cyclopentenone Prostaglandins (cyPGs)

Cyclopentenone prostaglandins (cyPGs) are metabolites of arachidonic acid that contain an α,β-unsaturated ketone in the cyclopentane ring.[8] This class includes prostaglandins of the A and J series (e.g., PGA₁, PGJ₂).[5] They are critical regulators of inflammation, cell proliferation, and apoptosis.[5]

Mechanism of Action: The biological activity of cyPGs stems from their ability to interact with cellular signaling pathways. A key target is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a central mediator of the inflammatory response.[5][9]

-

NF-κB Inhibition: cyPGs can inhibit the NF-κB pathway through both PPAR-γ-dependent and independent mechanisms. The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring can directly interact with and modify key proteins in the NF-κB signaling cascade.[5][9] This covalent modification can prevent the activation of the IκB kinase (IKK) complex, thereby blocking the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents it from activating pro-inflammatory genes in the nucleus.

The diagram below illustrates the inhibitory effect of cyPGs on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB Pathway by Cyclopentenone Prostaglandins.

Antiviral and Antiproliferative Activity: In addition to their anti-inflammatory effects, cyPGs exhibit potent antiviral and antiproliferative activities.[5] They can inhibit the replication of various viruses by interfering with the synthesis of viral proteins.[5] Furthermore, they can induce cell cycle arrest or apoptosis in cancer cells, making them interesting candidates for anticancer drug development.[4][9]

| Compound | Activity | Cell Line / Virus | IC₅₀ / Effect |

| Δ¹²-PGJ₂ | Antiviral | Influenza A PR8 virus-infected cells | Substantial decrease in viral protein synthesis |

| PGA₁ / PGJ₂ | Antiproliferative | HTLV-1 producing MT-2 cells | Dose-dependent growth inhibition (G1/S arrest) |

Table data sourced from Frontiers in Pharmacology.[5]

Anticancer Derivatives

The cyclopentenone moiety itself is considered a valuable feature for anticancer drug design.[4] Its ability to act as a Michael acceptor allows it to form covalent bonds with nucleophilic residues (like cysteine) in proteins, leading to the inactivation of key cellular targets. This mechanism has been exploited to enhance the anticancer potential of molecules like jasmonates and chalcones by incorporating a cyclopentenone ring.[4] The strategy involves adding the reactive cyclopentenone group to molecules that can orient and deliver it to specific protein targets within cancer cells.[4]

Antiviral Nucleoside Analogues

A highly successful application of this compound derivatives is in the synthesis of carbocyclic nucleoside analogues. In these compounds, the cyclopentane or cyclopentene (B43876) ring acts as a bioisostere, replacing the furanose sugar of natural nucleosides.[6] This structural modification prevents glycosidic bond cleavage by phosphorylases, thereby increasing the metabolic stability and oral bioavailability of the drug. Many of these analogues have become important antiviral drugs for treating HIV, hepatitis B, and herpes infections.

Conclusion

This compound and its derivatives, particularly cyclopentenones, represent a versatile and powerful class of compounds in medicinal chemistry and drug development. Their presence in prostaglandins underscores their profound biological importance, especially in mediating and resolving inflammation. The unique reactivity of the cyclopentenone ring provides a mechanism for targeted inactivation of cellular proteins, a feature that has been successfully leveraged in the design of anti-inflammatory, antiviral, and anticancer agents. Advances in asymmetric synthesis and enzymatic resolution have made chiral this compound synthons readily accessible, paving the way for the development of new generations of sophisticated therapeutics. The continued exploration of this chemical space promises to yield novel drug candidates with improved efficacy and unique mechanisms of action.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Cyclopentenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentenol, a cyclic alcohol with importance in organic synthesis. Due to the existence of positional isomers, this guide will focus on the available data for 1-cyclopentenol, 2-cyclopenten-1-ol, and 3-cyclopenten-1-ol, presenting their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for the identification, characterization, and utilization of these compounds in research and development.

Spectroscopic Data Summary

The spectroscopic data for the isomers of this compound are summarized below. It is important to note that 1-cyclopentenol is an enol and is expected to be a transient species, likely existing in equilibrium with its keto tautomer, cyclopentanone. Therefore, obtaining and characterizing pure 1-cyclopentenol is challenging, and its spectroscopic data is sparse.

2-Cyclopenten-1-ol

Structure:

¹H NMR (Proton NMR) Spectroscopic Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 | ~4.8 | m | |

| H2 | ~5.8 | m | |

| H3 | ~5.9 | m | |

| H4 | ~2.3 | m | |

| H5 | ~1.6 | m | |

| OH | Variable | br s |

¹³C NMR (Carbon NMR) Spectroscopic Data [1][2]

| Carbon | Chemical Shift (δ) ppm |

| C1 | ~75 |

| C2 | ~135 |

| C3 | ~132 |

| C4 | ~32 |

| C5 | ~30 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 | O-H | Alcohol, H-bonded, broad |

| ~3050 | =C-H | Alkene, C-H stretch |

| ~2950 | -C-H | Alkane, C-H stretch |

| ~1650 | C=C | Alkene, C=C stretch |

| ~1050 | C-O | Alcohol, C-O stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 84 | [M]⁺ (Molecular Ion) |

| 83 | [M-H]⁺ |

| 66 | [M-H₂O]⁺ |

| 55 | |

| 41 | |

| 39 |

3-Cyclopenten-1-ol

Structure:

¹H NMR (Proton NMR) Spectroscopic Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 | ~4.6 | m | |

| H2, H3 | ~5.7 | s | |

| H4, H5 | ~2.5 | m | |

| OH | Variable | br s |

¹³C NMR (Carbon NMR) Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm |

| C1 | ~73 |

| C2, C5 | ~38 |

| C3, C4 | ~130 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 | O-H | Alcohol, H-bonded, broad |

| ~3060 | =C-H | Alkene, C-H stretch |

| ~2930 | -C-H | Alkane, C-H stretch |

| ~1615 | C=C | Alkene, C=C stretch |

| ~1040 | C-O | Alcohol, C-O stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 84 | [M]⁺ (Molecular Ion) |

| 66 | [M-H₂O]⁺ |

| 55 | |

| 41 | |

| 39 |

1-Cyclopentenol

Structure and Tautomerism: 1-Cyclopentenol is the enol tautomer of cyclopentanone. The equilibrium generally favors the more stable keto form.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy (ATR Method).

References

Cyclopentenol CAS number and safety data sheet

An In-depth Technical Guide to Cyclopentenol and its Saturated Analogue, Cyclopentanol (B49286)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its saturated counterpart, cyclopentanol. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on their chemical properties, safety data, synthesis protocols, and applications in the pharmaceutical industry.

Cyclopentanol

Cyclopentanol is a cyclic alcohol that serves as a versatile building block and solvent in various chemical processes, including the synthesis of pharmaceuticals and fragrances.[1][2]

Chemical Identification and Physical Properties

| Property | Value | Reference |

| CAS Number | 96-41-3 | [3][4] |

| Molecular Formula | C₅H₁₀O | [3] |

| Molecular Weight | 86.13 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 139-140 °C | [3] |

| Melting Point | -19 °C | [3] |

| Flash Point | 51 °C (124 °F) | [3][5] |

| Density | 0.949 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in water | [3] |

Safety Data Sheet Summary

Cyclopentanol is a flammable liquid and should be handled with care.[5][6]

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use spark-proof tools and explosion-proof equipment.[5] |

| Health Hazards | May cause eye, skin, and respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5] | Wear protective gloves, clothing, eye, and face protection.[6][7] Use in a well-ventilated area.[5] |

| Handling | Wash thoroughly after handling. Ground and bond containers when transferring material.[5] | Store in a cool, dry, well-ventilated area away from incompatible substances.[5] |

| First Aid | In case of contact, rinse eyes with water, wash skin with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting.[6] | Seek medical attention if irritation persists or if swallowed.[6] |

Experimental Protocols

A common method for the synthesis of cyclopentanol is the hydration of cyclopentene (B43876). One documented procedure involves the use of a strong acid cation exchange resin as a catalyst.[8]

Reaction Conditions:

| Parameter | Value |

|---|---|

| Reactant | Cyclopentene |

| Reagent | Water |

| Catalyst | Strong acid cation exchange resin |

| Temperature | 130-140 °C |

| Reaction Time | 4 hours |

| Molar Ratio (H₂O:Cyclopentene) | 5.5-6.5 : 1 |

| Conversion of Cyclopentene | 25.7% |

| Selectivity for Cyclopentanol | 93% |

Reference:[8]

Another approach involves a two-step process: an addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol.[9][10]

Addition-Esterification Conditions:

| Parameter | Value |

|---|---|

| Reactants | Cyclopentene, Acetic Acid |

| Temperature | 333.15 - 353.15 K |

| Molar Ratio (Acetic Acid:Cyclopentene) | 2:1 to 3:1 |

| Selectivity for Cyclopentyl Acetate | ~98% |

Transesterification Conditions:

| Parameter | Value |

|---|---|

| Reactants | Cyclopentyl Acetate, Methanol |

| Temperature | 323.15 - 343.15 K |

| Molar Ratio (Methanol:Cyclopentyl Acetate) | 3:1 to 4:1 |

| Conversion of Cyclopentyl Acetate | 55.3% |

| Selectivity for Cyclopentanol | 99.5% |

Reference:[9]

Furfural (B47365), a bio-derived chemical, can be converted to cyclopentanol through hydrodeoxygenation using a nickel-cobalt (B8461503) catalyst.[11] Another method involves a one-step synthesis in a water-fatty alcohol system using a Raney nickel catalyst.[12]

Reaction Conditions (from Furfural):

| Parameter | Value |

|---|---|

| Reactant | Furfural |

| Catalyst | Raney Nickel |

| Solvent System | Water-fatty alcohol |

| Temperature | 150-230 °C |

| Pressure | 0-4.0 MPa |

| Reaction Time | 4 hours |

Reference:[12]

Applications in Drug Development

Cyclopentanol and its derivatives are important intermediates in the pharmaceutical industry.[1][2] They are used in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, analgesics, and cardiovascular medications.[2] The cyclopentane (B165970) ring serves as a scaffold in the design of carbocyclic nucleoside analogues with potential antiviral and anticancer activities.[6]

Caption: Synthetic routes to Cyclopentanol and its applications.

This compound

This compound, also known as hydroxycyclopentene, exists as different isomers, primarily 2-cyclopenten-1-ol (B1584729) and 3-cyclopenten-1-ol. These unsaturated alcohols are valuable synthons in organic chemistry, particularly in the synthesis of prostaglandins (B1171923) and other bioactive molecules.

2-Cyclopenten-1-ol

| Property | Value | Reference |

| CAS Number | 3212-60-0 | [3] |

| Molecular Formula | C₅H₈O | [3] |

| Molecular Weight | 84.12 g/mol | [3] |

| Appearance | Liquid | [3] |

2-Cyclopenten-1-ol is a flammable liquid and can cause skin and eye irritation. It is also harmful if inhaled.[13]

| Hazard | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces.[14] |

| Health Hazards | Causes skin irritation, serious eye irritation, and is harmful if inhaled.[13] | Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.[14] |

| First Aid | If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air. | Get medical help if irritation occurs or if you feel unwell.[14] |

3-Cyclopenten-1-ol

| Property | Value | Reference |

| CAS Number | 14320-38-8 | [4][5] |

| Molecular Formula | C₅H₈O | [4][5] |

| Molecular Weight | 84.12 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid or brown liquid | [5] |

| Flash Point | 41.9 °C (107.4 °F) | [9] |

3-Cyclopenten-1-ol is a flammable liquid that causes serious eye irritation.[15]

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[15] |

| Health Hazards | Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection.[15] |

| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | If eye irritation persists, get medical advice/attention.[15] |

Experimental Protocols for this compound Derivatives

Chiral cyclopentenols are key intermediates in the synthesis of various bioactive compounds. Enzymatic kinetic resolution is a common method to obtain enantiomerically enriched cyclopentenols.

This protocol describes a general approach for the enzymatic resolution of a racemic 4-hydroxycyclopentenone derivative, which can then be used to synthesize chiral cyclopentenols.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Substrate | Racemic 4-hydroxycyclopentenone |

| Enzyme | Lipase PS |

| Acyl Donor | Vinyl Acetate |

| Yield | ~50% (for each enantiomer) |

| Enantiomeric Excess (ee) | >98% |

Reference:[15]

Applications in Drug Development

The cyclopentenone moiety, which can be derived from this compound, is a significant structural feature in many anticancer drugs.[4][16] Studies have shown that incorporating a cyclopentenone ring into molecules can enhance their anticancer potential.[4][16] Cyclopentene-containing peptide-based compounds are also being investigated for their therapeutic potential, for instance, against breast cancer.[17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Properties, uses, upstream and downstream raw materials, storage methods of cyclopentanol, cyclopentanol manufacturers-Chemwin [en.888chem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyclopentanol synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopentanol - Wikipedia [en.wikipedia.org]

- 12. CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Cyclopentenol in Natural Products

For Researchers, Scientists, and Drug Development Professionals

The cyclopentenol ring, a five-membered carbocycle bearing a hydroxyl group, represents a core structural motif in a diverse array of natural products. These compounds, isolated from a wide spectrum of organisms including plants, fungi, and marine life, have garnered significant attention from the scientific community for their potent and varied biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound-containing natural products, offering detailed experimental protocols and insights into their mechanisms of action for researchers and drug development professionals.

From Ancient Remedies to Modern Therapeutics: A Rich History of Discovery

The journey of this compound-containing natural products began with the historical use of chaulmoogra oil in traditional medicine for the treatment of leprosy. It was later discovered that the therapeutic effects of this oil were attributable to a unique class of lipids known as cyclopentenyl fatty acids, such as hydnocarpic and chaulmoogric acids. This seminal discovery paved the way for the exploration of other natural sources for compounds containing the this compound moiety.

Subsequent investigations have led to the isolation of a variety of this compound derivatives, including prostaglandins (B1171923) from marine organisms, which are key signaling molecules involved in inflammation and other physiological processes. Plants have also proven to be a rich source, yielding this compound glycosides like those found in species of the family Flacourtiaceae, such as Kiggelaria africana. Furthermore, the microbial world, particularly endophytic fungi, has emerged as a promising frontier for the discovery of novel bioactive cyclopentenols.

A Survey of this compound-Containing Natural Products

The structural diversity of naturally occurring cyclopentenols is vast, with variations in ring substitutions, stereochemistry, and the presence of additional functional groups contributing to their wide range of biological activities. Below is a summary of some key classes of these compounds.

| Class of Compound | Example(s) | Natural Source(s) | Noted Biological Activities |

| Cyclopentenyl Fatty Acids | Hydnocarpic acid, Chaulmoogric acid | Seeds of Flacourtiaceae family (e.g., Caloncoba echinata, Hydnocarpus wightianus) | Antibacterial (historically used against Mycobacterium leprae) |

| This compound Glycosides | Cyanohydrin glucosides | Passiflora species, Kiggelaria africana | Potential for various bioactivities, often released upon enzymatic hydrolysis |

| Prostaglandins | Prostaglandin E2 (PGE2), Prostaglandin A2 (PGA2) | Marine organisms (e.g., soft corals like Plexaura homomalla) | Potent modulators of inflammation, smooth muscle contraction, and other physiological processes |

| Fungal Cyclopentenols | Various substituted cyclopentenols | Endophytic fungi | Antifungal, cytotoxic |

Experimental Protocols: A Step-by-Step Guide to Isolation and Characterization

The successful isolation and purification of this compound natural products is a meticulous process that requires a combination of classical and modern analytical techniques. The following sections provide detailed methodologies for key experiments.

General Workflow for Isolation and Purification

The isolation of this compound-containing natural products typically follows a multi-step process, beginning with extraction from the source material and culminating in the purification of the target compound.

Caption: General experimental workflow for the isolation of this compound natural products.

Detailed Protocol 1: Isolation of Cyclopentenyl Fatty Acids from Chaulmoogra Oil

This protocol is adapted from the classical methods used for the separation of hydnocarpic and chaulmoogric acids.

1. Saponification of the Oil:

-

Dissolve the seed oil (e.g., from Caloncoba echinata) in a 10% solution of potassium hydroxide (B78521) in ethanol.

-

Reflux the mixture for 2-3 hours to ensure complete saponification of the triglycerides.

2. Liberation of Free Fatty Acids:

-

After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., 10% sulfuric acid) until the solution is acidic to litmus (B1172312) paper.

-

The free fatty acids will precipitate out of the solution.

3. Extraction of Fatty Acids:

-

Extract the acidified aqueous mixture multiple times with a nonpolar organic solvent such as diethyl ether or hexane.

-

Combine the organic extracts and wash with water to remove any remaining mineral acid.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude fatty acid mixture.

4. Fractional Distillation and Crystallization (Optional, for separation of homologs):

-

The mixture of cyclopentenyl fatty acids can be separated by fractional distillation under high vacuum.

-

Further purification of individual fatty acids can be achieved by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) at low temperatures.

Quantitative Data Example: The seed oil of Caloncoba echinata has been reported to contain a significant percentage of cyclopentenyl fatty acids.

| Fatty Acid | Percentage in Oil |

| Hydnocarpic acid | ~40-50% |

| Chaulmoogric acid | ~20-30% |

| Gorlic acid | ~10-15% |

Detailed Protocol 2: Isolation of this compound Glycosides from Plant Material

This protocol outlines a general procedure for the extraction and purification of polar this compound glycosides.

1. Extraction:

-

Macerate the dried and powdered plant material (e.g., leaves or seeds of Kiggelaria africana) with methanol (B129727) or a methanol/water mixture at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to remove nonpolar and moderately polar compounds.

-

The desired polar glycosides will typically remain in the aqueous methanol or aqueous fraction.

3. Column Chromatography:

-

Subject the polar fraction to column chromatography on a suitable stationary phase. For polar glycosides, reversed-phase silica gel (C18) or Sephadex LH-20 are often effective.

-

Elute the column with a gradient of decreasing polarity, for example, from water to methanol for reversed-phase chromatography.

4. High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the target compounds using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used for the final purification of glycosides.

5. Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HR-MS).

Biological Activities and Signaling Pathways

This compound-containing natural products exhibit a wide range of biological activities, and understanding their mechanisms of action is crucial for their development as therapeutic agents.

Anti-inflammatory and Anticancer Activities: Targeting Key Signaling Pathways

Many natural products with anti-inflammatory and anticancer properties exert their effects by modulating key cellular signaling pathways. While direct evidence for many cyclopentenols is still emerging, their structural similarities to other bioactive molecules suggest potential interactions with pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Some natural products are known to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound natural products.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The MAPK cascade consists of several kinases, including ERK, JNK, and p38.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound natural products.

Future Directions and Conclusion

The discovery and isolation of this compound-containing natural products continue to be a vibrant and promising area of research. Advances in analytical techniques, including high-throughput screening and metabolomics, are accelerating the identification of novel compounds from previously unexplored natural sources. Furthermore, a deeper understanding of the biosynthetic pathways of these molecules will open avenues for their biotechnological production.

For drug development professionals, cyclopentenols represent a rich source of novel chemical scaffolds with the potential to be developed into new therapeutics for a range of diseases, from infectious diseases to cancer and inflammatory disorders. The detailed methodologies and insights provided in this guide aim to equip researchers with the knowledge and tools necessary to further explore this exciting class of natural products and unlock their full therapeutic potential.

A Comparative Structural Analysis of Cyclopentenol and Cyclohexenol for Drug Development Professionals

An In-depth Technical Guide to the Core Structural and Reactive Differences Between Five- and Six-Membered Cyclic Allylic Alcohols

This technical guide provides a detailed comparative analysis of the structural and chemical properties of cyclopentenol and cyclohexenol (B1201834), with a focus on 2-cyclopenten-1-ol (B1584729) and 2-cyclohexen-1-ol (B1581600) as representative examples. This document is intended for researchers, scientists, and drug development professionals who utilize these cyclic alcohol scaffolds in medicinal chemistry and materials science.

Core Structural Differences: Ring Strain and Conformation

The fundamental differences between this compound and cyclohexenol originate from the inherent properties of their respective five- and six-membered ring systems. These differences in ring strain and preferred conformations directly influence their reactivity and spectroscopic signatures.

This compound: The cyclopentene (B43876) ring in 2-cyclopenten-1-ol exhibits significant ring strain, primarily due to torsional (eclipsing) strain. To alleviate this, the ring adopts a non-planar, puckered "envelope" conformation where one carbon atom is out of the plane of the other four. A notable feature in 2-cyclopenten-1-ol is the potential for intramolecular π-type hydrogen bonding between the hydroxyl group's hydrogen and the π-electron cloud of the double bond. This interaction stabilizes certain conformers.

Cyclohexenol: The cyclohexene (B86901) ring in 2-cyclohexen-1-ol is more flexible and adopts a "half-chair" conformation to minimize both angle and torsional strain. This conformation is significantly less strained than the cyclopentene ring. In cyclic allylic alcohols like 2-cyclohexen-1-ol, the hydroxyl group can occupy either a pseudo-axial or pseudo-equatorial position, which can influence reactivity. For instance, in metal-catalyzed epoxidations, a pseudo-axial hydroxyl group can lead to accelerated reaction rates.

Physical and Spectroscopic Properties

The structural differences between this compound and cyclohexenol give rise to distinct physical and spectroscopic properties. The following tables summarize key data for 2-cyclopenten-1-ol and 2-cyclohexen-1-ol.

| Property | 2-Cyclopenten-1-ol | 2-Cyclohexen-1-ol |

| Molecular Formula | C₅H₈O[1][2] | C₆H₁₀O[3][4] |

| Molecular Weight | 84.12 g/mol [1] | 98.14 g/mol [3][4] |

| CAS Number | 3212-60-0[1] | 822-67-3[3][4] |

| Boiling Point | ~136 °C | 164-166 °C |

| Density | ~0.97 g/mL | ~1 g/mL |

Table 1: Physical Properties of 2-Cyclopenten-1-ol and 2-Cyclohexen-1-ol.

Spectroscopic Data

The spectroscopic data provides a fingerprint for each molecule, reflecting the unique electronic and vibrational environments of the atoms.

| Spectroscopic Data | 2-Cyclopenten-1-ol | 2-Cyclohexen-1-ol |

| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (=C-H stretch), ~1650 (C=C stretch) | ~3350 (O-H stretch, broad), ~3020 (=C-H stretch), ~1650 (C=C stretch) |

| ¹H NMR (ppm) | ~5.8-6.0 (m, 2H, vinyl), ~4.7 (m, 1H, CH-OH), ~2.0-2.5 (m, 4H, allylic and other CH₂) | ~5.6-5.9 (m, 2H, vinyl), ~4.1 (m, 1H, CH-OH), ~1.5-2.1 (m, 6H, allylic and other CH₂) |

| ¹³C NMR (ppm) | ~135, ~132 (vinyl), ~80 (CH-OH), ~35, ~32 (CH₂) | ~130, ~129 (vinyl), ~67 (CH-OH), ~32, ~25, ~19 (CH₂) |

| Mass Spec (m/z) | 84 (M+), 66, 55 | 98 (M+), 80, 69, 57 |

Table 2: Comparative Spectroscopic Data for 2-Cyclopenten-1-ol and 2-Cyclohexen-1-ol.

Comparative Reactivity

Both this compound and cyclohexenol are allylic alcohols, and thus share some common reaction pathways. However, their differing ring structures can lead to variations in reaction rates and product distributions.

Oxidation

A common transformation of allylic alcohols is oxidation to the corresponding α,β-unsaturated carbonyl compound. Mild oxidizing agents are typically used to avoid over-oxidation or reaction with the double bond.

Esterification

Esterification, such as the Fischer-Speier method, is another key reaction. The reactivity can be influenced by steric hindrance around the hydroxyl group.

Experimental Protocols

General Protocol for Oxidation with Pyridinium (B92312) Chlorochromate (PCC)[5][6][7][8]

-

Setup: A round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Reaction: The allylic alcohol (1 equivalent), dissolved in DCM, is added to the stirred suspension of PCC.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Fischer-Speier Esterification[9][10][11][12][13]

-

Setup: A round-bottom flask is charged with the allylic alcohol (1 equivalent), a carboxylic acid (1.2-2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the formation of water, which can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Monitoring: The reaction is monitored by TLC or GC until the starting alcohol is consumed.

-

Workup: The cooled reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by distillation or column chromatography.

Conclusion

References

An In-depth Technical Guide to the Aromaticity of Cyclopentenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromaticity exhibited by derivatives of cyclopentenol, focusing on the formation and characterization of the aromatic cyclopentadienyl (B1206354) anion and its substituted analogues. This document delves into the theoretical underpinnings of aromaticity in these five-membered ring systems, presents quantitative data to support these concepts, outlines detailed experimental protocols for their synthesis and analysis, and provides visualizations of key pathways and workflows.

Core Concepts: From this compound to Aromaticity

The aromaticity of this compound derivatives is not inherent to the this compound structure itself but is realized through the formation of the cyclopentadienyl anion. This transformation involves a multi-step process, typically beginning with the conversion of a this compound derivative to a corresponding cyclopentadiene (B3395910), followed by deprotonation to yield the aromatic anion.

The cyclopentadienyl anion ([C₅H₅]⁻) is a classic example of an aromatic species. Its aromaticity arises from its cyclic, planar structure containing a continuous ring of p-orbitals and, crucially, possessing 6 π-electrons, which adheres to Hückel's rule (4n+2 π electrons, where n=1). This delocalization of π-electrons results in a significant stabilization of the molecule.[1][2][3] The exceptional stability of the cyclopentadienyl anion is evidenced by the unusually low pKa of its conjugate acid, cyclopentadiene, which is approximately 16, making it remarkably acidic for a hydrocarbon.[4][5]

The general pathway from a this compound derivative to an aromatic cyclopentadienyl anion can be visualized as follows:

Quantitative Analysis of Aromaticity

The degree of aromaticity in cyclopentadienyl anions can be quantified using various computational and experimental methods. Key indicators include Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method that calculates the magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively.

The following table summarizes calculated aromaticity indices for the parent cyclopentadienyl anion and several of its substituted derivatives, illustrating the electronic influence of different functional groups.

| Derivative | Substituent | Aromatic Stabilization Energy (ASE) (kcal/mol) | NICS(1) (ppm) | HOMA |

| 1 | -H | -26.9 | -13.7 | 0.903 |

| 2 | -CH₃ | -26.1 | -13.2 | 0.897 |

| 3 | -SiH₃ | -24.8 | -12.9 | 0.881 |

| 4 | -NH₂ | -24.7 | -12.4 | 0.880 |

| 5 | -OH | -23.5 | -11.8 | 0.867 |

| 6 | -F | -24.1 | -12.3 | 0.871 |

| 7 | -CN | -21.9 | -11.9 | 0.852 |

| 8 | -NO₂ | -19.5 | -10.9 | 0.820 |

Data compiled from computational studies on substituted cyclopentadienyl anions. The aromaticity generally decreases with both electron-donating and electron-withdrawing substituents compared to the parent anion.[2][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of aromatic this compound derivatives, starting from common precursors.

Synthesis of Substituted Cyclopentadienes from this compound Derivatives

A common route to substituted cyclopentadienes involves the reduction of α,β-unsaturated cyclopentenones to the corresponding cyclopentenols, followed by dehydration.

Protocol 3.1.1: Reduction of a Substituted Cyclopentenone to a this compound

This procedure is a general method for the reduction of a cyclopentenone to a this compound using a mild reducing agent like sodium borohydride (B1222165).

-

Reaction Setup: Dissolve the substituted cyclopentenone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Add dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Protocol 3.1.2: Dehydration of a Substituted this compound to a Cyclopentadiene

This protocol describes the acid-catalyzed dehydration of a this compound to the corresponding cyclopentadiene.

-

Reaction Setup: Place the purified substituted this compound (1.0 eq) in a distillation apparatus. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

-

Dehydration and Distillation: Gently heat the mixture. The cyclopentadiene product, being volatile, will distill as it is formed. Collect the distillate in a receiver cooled in an ice bath. Note that cyclopentadienes readily dimerize at room temperature via a Diels-Alder reaction, so it is crucial to keep the product cold.[1]

-

Purification: The collected cyclopentadiene may be used directly or can be further purified by fractional distillation if necessary. For long-term storage, it should be kept at low temperatures (e.g., -20 °C or below).

The following diagram illustrates the workflow for the synthesis of a substituted cyclopentadiene from a cyclopentenone precursor.

Formation and Characterization of Aromatic Cyclopentadienyl Anions

The final step to achieve aromaticity is the deprotonation of the cyclopentadiene derivative.

Protocol 3.2.1: Deprotonation of a Substituted Cyclopentadiene

This procedure outlines the formation of the aromatic cyclopentadienyl anion using a strong base.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the freshly prepared and purified substituted cyclopentadiene (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), via a syringe. A color change is often observed upon formation of the anion.

-